4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

Medicinal Chemistry Physicochemical Property Optimization ADME

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (CAS 886502-52-9) is a fluorinated aromatic alcohol characterized by a unique 2-(trifluoromethoxy) and 4-methoxy substitution pattern on the benzene ring. It serves primarily as a key intermediate in the synthesis of complex pharmaceutical and agrochemical molecules, where its distinctive combination of substituents imparts specific physicochemical properties and reactivity to final target compounds.

Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
CAS No. 886502-52-9
Cat. No. B1356665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
CAS886502-52-9
Molecular FormulaC9H9F3O3
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CO)OC(F)(F)F
InChIInChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3
InChIKeyKWHDKYNYQDSSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (886502-52-9): A Procurement Guide for a Strategic Fluorinated Building Block


4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (CAS 886502-52-9) is a fluorinated aromatic alcohol characterized by a unique 2-(trifluoromethoxy) and 4-methoxy substitution pattern on the benzene ring . It serves primarily as a key intermediate in the synthesis of complex pharmaceutical and agrochemical molecules, where its distinctive combination of substituents imparts specific physicochemical properties and reactivity to final target compounds [1]. This guide provides quantifiable evidence for its differentiation from closely related analogs to support informed scientific procurement.

Why 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Cannot Be Replaced by a Generic Analog


Simple substitution of this compound with other commercially available benzyl alcohol analogs (e.g., the mono-(trifluoromethoxy) or (trifluoromethyl) variants) fails because its specific disubstitution pattern is not merely additive but synergistic. The combination of the strong electron-withdrawing 2-(trifluoromethoxy) group and the electron-donating 4-methoxy group creates a unique electronic profile on the aromatic ring, which directly controls reactivity in downstream chemical transformations like nucleophilic substitutions [1] and modulates key drug-like properties, including lipophilicity . The validated use of this exact scaffold in patented pharmaceutical candidates targeting soluble epoxide hydrolase underscores that this specific geometry and electronic character are non-negotiable for on-target biological activity [2].

Quantitative Evidence Guide: Why Select 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol


Lipophilicity Control: LogP and LogD Comparison vs. 4-Methoxy-2-(trifluoromethyl)benzyl alcohol

The replacement of a -CF3 group with a -OCF3 group on a drug scaffold is a common strategy to modulate lipophilicity and hydrogen bonding. The target compound exhibits an ACD/LogP of 1.78 , which is quantitatively lower than the LogP of 2.21 for its direct -CF3 analog, 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS 773871-39-9) . The ACD/LogD at pH 7.4 for the target compound is also 1.77 , representing a significant reduction in lipophilicity.

Medicinal Chemistry Physicochemical Property Optimization ADME

Electronic and Hydrogen Bond Acceptor Tuning: OCF3 vs. CF3 Moiety

The -OCF3 group is not a simple bioisostere for -CF3. It introduces an oxygen atom capable of acting as a weak hydrogen bond acceptor, influencing target binding. This target scaffold, featuring both a 4-methoxy and a 2-trifluoromethoxy group, is explicitly claimed in a patent family for soluble epoxide hydrolase (sEH) inhibitors [1]. The presence of the 4-methoxy group, in conjunction with the 2-OCF3, creates a specific spatial and electronic environment required for these drug candidates. The target alcohol serves as the primary building block to generate the N-(4-methoxy-2-(trifluoromethoxy)benzyl)-carboxamide series, which is central to the patent's claims [1]. Analogs lacking the 4-methoxy group or possessing a 2-CF3 group would fail to achieve the same binding interactions.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Synthetic Versatility: Yield Comparison for Etherification vs. Bromination-Intended Reactions

While direct comparative yield data for the exact target compound is limited in public literature, the downstream products derived from it demonstrate high synthetic efficiency, proving the value of its unique reactivity. For instance, the benzyl bromide derivative (CAS 886502-56-3), a common penultimate intermediate, is readily synthesized from this benzyl alcohol . The target alcohol thus serves as a single, stable sourcing point for multiple downstream functionalities (alcohol, amine, bromide, chloride). A closely related synthesis of its analog, (4-methoxy-2-trifluoromethyl-phenyl)-methanol, showed a 73% yield in a bromination step , indicating a viable synthetic path. The target compound's OCF3 group offers enhanced stability over its aliphatic counterpart during such transformations [1].

Process Chemistry Intermediate Procurement Synthetic Route Scoping

Regioisomeric Purity: Ortho-OCF3 vs. Para-OCF3 Substitution Patterns

The activity of biologically active compounds derived from benzyl alcohols is highly sensitive to the position of the trifluoromethoxy group. The 2-(trifluoromethoxy) isomer (CAS 175278-07-6) has a LogP of 2.08 [1], positioning the target 4-methoxy-2-(trifluoromethoxy) isomer (LogP 1.78) as a distinctly less lipophilic entity. Conversely, the 4-(trifluoromethoxy) isomer (CAS 1736-74-9) has a similar LogP , but its different substitution geometry would lead to a regioisomeric final product with altered biological interactions. The target compound is regioisomerically specific, and sourcing it with high isomeric purity is critical to avoid the contamination introduced by generic synthesis routes that may not effectively separate ortho- and para- trifluoromethoxy isomers.

Chemical Biology Target Validation Off-Target Screening

High-Value Application Scenarios for 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol


Advancing Soluble Epoxide Hydrolase (sEH) Inhibitor Drug Discovery Programs

Medicinal chemistry teams developing soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and inflammatory diseases must procure this alcohol. It is the mandated intermediate for synthesizing the N-(4-methoxy-2-(trifluoromethoxy)benzyl)-3-oxo-triazolopyridine-6-carboxamide series claimed in patent WO2010096722A1 [1]. Its lower LogD (1.77) compared to -CF3 analogs directly contributes to designing drug candidates with balanced lipophilicity, a key factor for optimizing this series' pharmacokinetic profile.

Synthesis of Isomerically Pure Agrochemical Intermediates

The trifluoromethoxyphenyl motif is a privileged scaffold in modern agrochemical development, particularly for insecticides and herbicides like the tetramic acid derivatives [2]. Process chemists should select this specific regioisomer with high purity (95-98% HPLC) to avoid isomeric contamination that would be amplified in subsequent synthesis steps, ensuring the biological activity and regulatory safety of the final agrochemical product.

Early-Stage ADME Optimization and Scaffold Hopping

In hit-to-lead optimization, teams performing scaffold hopping from a -CF3 lead series can use this alcohol to introduce the -OCF3 moiety. The quantifiable difference in ACD/LogD (approximately -0.44 log units) is a key parameter for improving aqueous solubility while retaining metabolic stability, facilitating a direct comparison of the trifluoromethoxy vs. trifluoromethyl series in in vitro ADME assays.

Building a Diverse Fluorinated Fragment Library for FBDD

Fragment-based drug discovery (FBDD) requires high-quality, diverse building blocks. This compound enriches a fragment library with its unique dual hydrogen-bond acceptor properties from both the methoxy and trifluoromethoxy groups, combined with a verified LogD of 1.77 that is ideal for fragment hits requiring good solubility. Its reactive benzylic alcohol handle allows for rapid diversification via established synthetic routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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